![molecular formula C12H19NO2 B12588036 1-Hexanol, 2-[(phenylamino)oxy]-, (2R)- CAS No. 608130-29-6](/img/structure/B12588036.png)
1-Hexanol, 2-[(phenylamino)oxy]-, (2R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexanol, 2-[(phenylamino)oxy]-, (2R)- is a chiral organic compound with the molecular formula C12H19NO2 and a molecular weight of 209.288 . This compound is known for its unique structure, which includes a hexanol backbone and a phenylaminooxy group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexanol, 2-[(phenylamino)oxy]-, (2R)- typically involves the reaction of a carbonyl compound with a nitroso compound in the presence of a chiral catalyst . The chiral catalyst ensures the formation of the (2R)-enantiomer, which is crucial for the compound’s specific applications. The reaction conditions often include controlled temperatures and specific solvents to optimize yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The use of chiral catalysts and controlled reaction conditions would be essential to ensure the production of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
1-Hexanol, 2-[(phenylamino)oxy]-, (2R)- can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenylaminooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce a different alcohol or amine derivative.
Scientific Research Applications
1-Hexanol, 2-[(phenylamino)oxy]-, (2R)- has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Hexanol, 2-[(phenylamino)oxy]-, (2R)- exerts its effects involves its interaction with specific molecular targets. The phenylaminooxy group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The chiral nature of the compound ensures that it interacts selectively with these targets, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Hexanol: A simple alcohol with a similar hexanol backbone but lacking the phenylaminooxy group.
2-Phenylaminoethanol: Contains a phenylamino group but with a shorter carbon chain.
2-[(Phenylamino)oxy]ethanol: Similar functional groups but with a different carbon chain length.
Uniqueness
1-Hexanol, 2-[(phenylamino)oxy]-, (2R)- is unique due to its specific combination of a hexanol backbone and a phenylaminooxy group, along with its chiral nature. This combination allows it to participate in unique chemical reactions and interact selectively with biological targets, making it valuable in various scientific research applications.
Properties
CAS No. |
608130-29-6 |
|---|---|
Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.28 g/mol |
IUPAC Name |
(2R)-2-anilinooxyhexan-1-ol |
InChI |
InChI=1S/C12H19NO2/c1-2-3-9-12(10-14)15-13-11-7-5-4-6-8-11/h4-8,12-14H,2-3,9-10H2,1H3/t12-/m1/s1 |
InChI Key |
CDZFNXVYPRFXPP-GFCCVEGCSA-N |
Isomeric SMILES |
CCCC[C@H](CO)ONC1=CC=CC=C1 |
Canonical SMILES |
CCCCC(CO)ONC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S)-1-[(S)-Benzenesulfinyl]-2-(methylsulfanyl)hexan-3-ol](/img/structure/B12587971.png)
![Acetamide,N-(6-methoxy-2-benzothiazolyl)-2-[[4-(4-methylphenyl)-thiazol-2-YL]thio]-](/img/structure/B12587974.png)

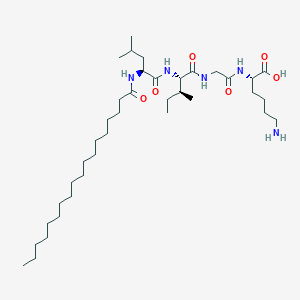
![3-Nitro-N-[4-(pyridin-2-yl)butyl]-1H-pyrrol-2-amine](/img/structure/B12587995.png)
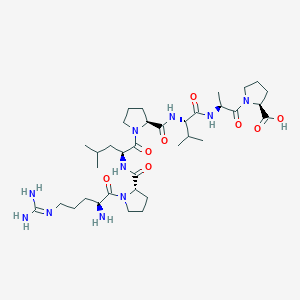
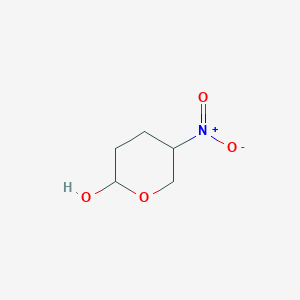
![2,7-Diazaspiro[4.4]nonane, 2-pyrazinyl-](/img/structure/B12588023.png)

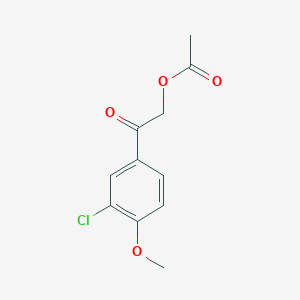
![5H-Oxazolo[4,5-h][3]benzazepine, 6,7,8,9-tetrahydro-2-methyl-7-[3-[[4-methyl-5-(2-methyl-5-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-](/img/structure/B12588042.png)
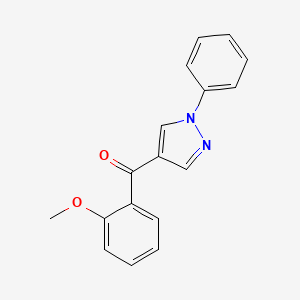
![2,2'-[Decane-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B12588050.png)
